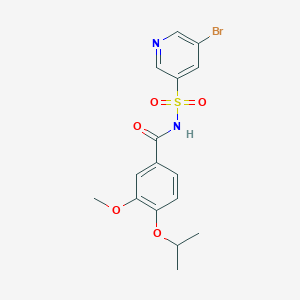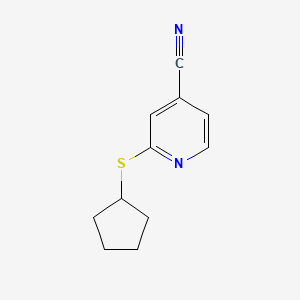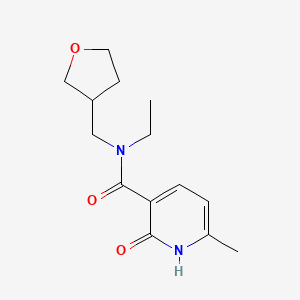
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
作用機序
The mechanism of action of ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide may increase the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4, and in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Other studies have investigated the compound's effects on cellular pathways and signaling, including its ability to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
実験室実験の利点と制限
One advantage of using ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide in lab experiments is its potential as a tool for studying the role of DPP-4 in various physiological processes. Its ability to inhibit DPP-4 may also make it a useful tool for studying the regulation of glucose metabolism. However, one limitation of using this compound is its potential toxicity, as with any chemical compound. Careful handling and appropriate safety measures should be taken when working with ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide in the lab.
将来の方向性
There are many potential future directions for research on ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide. One area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the study of the compound's effects on various cellular pathways and signaling, as well as its potential as a tool for studying the role of DPP-4 in various physiological processes. Additionally, the compound's potential as an imaging agent for use in diagnostic procedures could be explored. Overall, there is much potential for further research on ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide and its applications in scientific research.
合成法
((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been synthesized through various methods, including a one-pot reaction and a multi-step synthesis. In the one-pot reaction, 2-bromo-5-thiophen-2-yl-1,2-oxazole was reacted with 2-aminobenzophenone in the presence of a palladium catalyst to form the desired compound. In the multi-step synthesis, 2-bromo-5-thiophen-2-yl-1,2-oxazole was first reacted with potassium tert-butoxide to form the corresponding oxazole anion, which was then reacted with 2-aminobenzophenone to form the desired compound.
科学的研究の応用
((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs for the treatment of various diseases. For example, ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes. Other areas of research include the development of new imaging agents and the study of the compound's effects on cellular pathways and signaling.
特性
IUPAC Name |
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-16(21)13-8-10-4-1-2-5-12(10)20(13)17(22)11-9-14(23-19-11)15-6-3-7-24-15/h1-7,9,13H,8H2,(H2,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFNBVHZVXPQKZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)
